molecular formula C22H25BO2 B12618816 2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942069-77-4

2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12618816
CAS No.: 942069-77-4
M. Wt: 332.2 g/mol
InChI Key: XSMZJJSCESBCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronate ester featuring a phenyl ring substituted with 3,4-dimethyl groups and a phenylethynyl moiety at the 5-position, linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core. Its molecular formula is C₂₃H₂₆BO₂, with a molecular weight of 339.26 g/mol. The phenylethynyl group enhances conjugation, making it useful in Suzuki-Miyaura cross-coupling reactions, while the methyl substituents improve solubility and steric stabilization .

Properties

CAS No.

942069-77-4

Molecular Formula

C22H25BO2

Molecular Weight

332.2 g/mol

IUPAC Name

2-[3,4-dimethyl-5-(2-phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C22H25BO2/c1-16-14-20(23-24-21(3,4)22(5,6)25-23)15-19(17(16)2)13-12-18-10-8-7-9-11-18/h7-11,14-15H,1-6H3

InChI Key

XSMZJJSCESBCSB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C#CC3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Synthesis via Phenylacetylene Reaction

One of the primary methods for synthesizing 2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of phenylacetylene with boronic acid derivatives. The general procedure includes:

  • Reagents :

    • Phenylacetylene
    • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Solvent: Tetrahydrofuran (THF)
  • Procedure :

    • A solution of phenylacetylene is prepared in THF.
    • The boronic acid derivative is added to the solution.
    • The mixture is stirred at low temperatures (e.g., -78 °C) to facilitate the reaction.
    • After completion, the reaction is quenched with water and extracted with an organic solvent.
  • Yield : Typically around 70-90%, depending on the specific conditions used.

Use of n-Butyllithium as a Base

Another effective method involves using n-butyllithium as a strong base to deprotonate phenylacetylene before reacting it with the boron compound.

  • Reagents :

    • n-Butyllithium
    • Phenylacetylene
    • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Solvent: THF
  • Procedure :

    • The phenylacetylene is deprotonated by adding n-butyllithium at low temperatures.
    • After stirring for a specified time (e.g., 30 minutes), the boron compound is introduced.
    • The mixture is allowed to warm up to room temperature and stirred for several hours.
    • The product is isolated by standard work-up procedures.
  • Yield : Reports indicate yields can reach up to 85% under optimized conditions.

Comparative Analysis of Preparation Methods

Method Key Reagents Temperature Typical Yield (%)
Reaction with Phenylacetylene Phenylacetylene, Dioxaborolane -78 °C 70-90
n-Butyllithium Deprotonation n-Butyllithium, Phenylacetylene Low temperature Up to 85

Advanced Synthetic Strategies

Coupling Reactions

Coupling reactions involving palladium catalysts have also been explored for synthesizing this compound.

  • Reagents :

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
    • Copper(I) iodide as a co-catalyst
    • Boron compound
  • Procedure :

    • The starting materials are placed in a Schlenk tube under an inert atmosphere.
    • The catalyst system is added along with solvents like THF.
    • The reaction mixture is stirred for an extended period (e.g., overnight).
    • Purification follows via chromatography.
  • Yield : Yields can vary significantly based on the catalyst and conditions but often exceed 70%.

Chemical Reactions Analysis

Alkyne Coupling via Lithium Reagents

A common approach for synthesizing 1-alkynyldioxaborolanes involves the reaction of alkynes with boronic acid derivatives under basic conditions. For example:

  • Starting Material : Phenylacetylene or substituted alkynes react with boronic acid derivatives (e.g., 4,4,5,5-tetramethyl-2-(1-methylethoxy)-1,3,2-dioxaborolane) in the presence of strong bases like n-BuLi at low temperatures (-78°C) under inert atmospheres .

  • Mechanism : Lithiation of the alkyne generates a nucleophilic acetylide, which substitutes the ethoxy group in the boronic acid derivative, forming the alkynylboronate. Quenching with HCl/Et₂O isolates the product .

Key Reaction Steps :

StepReagents/ConditionsPurpose
1Phenylacetylene, n-BuLi, THF, -78°CLithiation of alkyne
2Boronic acid derivative (e.g., (i-PrO)B(pin))Substitution of ethoxy group
3HCl/Et₂OWorkup and isolation

Iridium-Catalyzed C-H Borylation

For aryl-substituted dioxaborolanes, iridium-catalyzed C-H borylation is a versatile method. For instance, iridium(I) precursors and borylation agents (e.g., bis(pinacolato)diboron) can selectively functionalize aromatic rings under mild conditions . This method is particularly effective for introducing boron groups into arenes with directing substituents (e.g., methoxy, alkyl groups).

NMR Spectroscopy

  • ¹H NMR : Key signals include aromatic protons (e.g., δ 7.2–7.5 ppm for para-substituted phenyl groups) and methyl groups (δ ~1.3 ppm for pinacol-derived CH₃ groups) .

  • ¹³C NMR : Carbon signals for the boronated sp³ carbon (δ ~84 ppm) and aromatic carbons (δ ~120–140 ppm) are diagnostic .

  • ¹¹B NMR : Broad singlets (δ ~30 ppm) confirm the boron environment .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm molecular formulas. For example, analogous compounds show [M+Na]⁺ or [M+H]⁺ ions matching calculated masses within ±0.001 ppm .

Cross-Coupling Reactions

Dioxaborolanes are precursors for Suzuki-Miyaura coupling, enabling C-C bond formation with aryl halides. For phenylethynyl-substituted derivatives, this allows the synthesis of biarylacetylenes or extended aromatic systems .

Cyclopropanation via Boromethylzinc Carbenoids

Certain dioxaborolanes (e.g., diiodomethyl derivatives) can generate reactive carbenoids for cyclopropanation of alkenes. While not directly applicable to the target compound, this highlights the versatility of boron reagents in forming strained ring systems .

Comparison of Analogous Compounds

CompoundFunctional GroupsKey Reaction ConditionsAnalytical Data (NMR δ, ppm)
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (1a)Phenylethynyl, pinacoln-BuLi, THF, -78°C ¹H: 7.54–7.51 (aromatic), 1.32 (CH₃)
2-(3-Bromo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1f)Bromo, trifluoromethyl, pinacolIridium catalyst, bis(pinacolato)diboron ¹H: 8.10 (aromatic), 1.35 (CH₃)

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its boron atom can form stable complexes with various nucleophiles, facilitating reactions such as:

  • Cross-coupling reactions : It can be utilized in Suzuki-Miyaura coupling to form carbon-carbon bonds, which is crucial for synthesizing complex organic molecules .
  • Functionalization of aromatic compounds : The presence of the phenylethynyl group allows for selective functionalization of aromatic systems, expanding the library of available derivatives for further study .

Materials Science

In materials science, the compound's properties are leveraged for:

  • Organic Light Emitting Diodes (OLEDs) : The boron-containing structure enhances electron transport properties and stability in OLED applications. Research indicates that compounds with similar structures exhibit improved luminescence and charge mobility .
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to form cross-linked networks is particularly valuable in developing high-performance materials .

Medicinal Chemistry

The biological activity of the compound is under investigation for potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. Further research is needed to elucidate specific pathways and efficacy .
  • Drug Delivery Systems : The ability to modify the compound’s structure allows for the development of targeted drug delivery systems that can improve bioavailability and reduce side effects in therapeutic applications .

Case Study 1: Synthesis and Application in OLEDs

A study published in ACS Omega explored the synthesis of boron-containing compounds similar to 2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for use in OLEDs. The results indicated that these compounds exhibited high luminescence efficiency and stability under operational conditions. The incorporation of these compounds into OLED devices led to enhanced performance metrics compared to traditional materials .

Case Study 2: Anticancer Properties

Research conducted on structurally related dioxaborolanes demonstrated significant cytotoxic effects against various cancer cell lines. The study highlighted the potential of these compounds to induce cell cycle arrest and apoptosis through mitochondrial pathways. This suggests that 2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be further explored for its anticancer properties .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects in cancer treatment through BNCT.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Table 1: Substituent Variations in Analogous Boronate Esters
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 3,4-dimethyl; 5-phenylethynyl C₂₃H₂₆BO₂ 339.26 Cross-coupling, OLEDs
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane None (simple phenylethynyl) C₁₄H₁₇BO₂ 228.10 Model reactions, synthesis
2-[4-(4-Methoxy-phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-methoxy-phenylethynyl (para) C₂₂H₂₄BO₃ 353.23 Photovoltaic materials
2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-cyclopropyl; 5-CF₃ C₁₆H₂₀BF₃O₂ 316.14 Pharmaceutical intermediates
4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane 3,4,5-trichloro C₁₂H₁₅BCl₃O₂ 324.42 Halogenated aryl couplings

Key Observations :

  • Electron-Donating Groups (e.g., methyl in the target compound, methoxy in ): Enhance solubility and stabilize the boronate via steric/electronic effects, favoring cross-coupling efficiency.
  • Electron-Withdrawing Groups (e.g., CF₃ in , Cl in ): Increase oxidative stability but may reduce reactivity in coupling reactions due to reduced boron electrophilicity.
  • Conjugated Systems (e.g., phenylethynyl in target compound and ): Improve electronic delocalization, making these compounds valuable in optoelectronic applications like OLEDs .

Reactivity and Stability

  • Steric Hindrance : The 3,4-dimethyl groups in the target compound reduce steric crowding compared to bulkier substituents (e.g., triphenylvinyl in ), enabling faster transmetalation in cross-couplings.
  • Hydrolytic Stability : Methyl groups improve stability against hydrolysis relative to electron-deficient analogs (e.g., trifluoromethyl in ).
  • Thermal Stability : Decomposition temperatures correlate with substituent electronegativity; halogenated derivatives (e.g., ) exhibit higher thermal stability (>250°C).

Biological Activity

2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 942069-77-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound features a complex structure characterized by a dioxaborolane ring and multiple aromatic substituents. Its molecular formula is C22H25BO2C_{22}H_{25}BO_2, and it possesses a molecular weight of approximately 350.34 g/mol. The structural formula can be represented as follows:

Structure C22H25BO2\text{Structure }\text{C}_{22}\text{H}_{25}\text{B}\text{O}_2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate arylboronic acids with phenylethynyl derivatives under controlled conditions. Recent advancements in organoboron chemistry have facilitated the development of efficient synthetic routes that enhance yield and purity.

Anticancer Properties

Research indicates that compounds similar to 2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. For instance:

  • In vitro Studies : Evaluations have shown that related compounds can inhibit the growth of various cancer cell lines including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
  • Mechanistic Insights : The biological activity is attributed to the ability of boron-containing compounds to interact with cellular targets such as proteins involved in cell signaling pathways. This interaction can disrupt normal cellular functions leading to cancer cell death .

Other Biological Activities

Besides anticancer effects, there are indications that this compound may possess other biological activities:

  • Antimicrobial Activity : Some studies suggest that boron compounds can exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
  • Enzyme Inhibition : There is potential for these compounds to act as enzyme inhibitors in biochemical pathways relevant to disease states. This aspect is still under investigation but shows promise for therapeutic applications .

Case Study 1: Antitumor Activity

A study evaluated the efficacy of a structurally similar boron compound in inhibiting tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, suggesting the potential utility of such compounds in cancer therapy .

Case Study 2: Glycosylation Reactions

Another research focused on the use of glycosylation methods involving phenylethynyl derivatives which included dioxaborolane structures. These methods showed enhanced reactivity and selectivity in forming glycosidic bonds, indicating that such compounds could be useful in synthesizing biologically active glycosides .

Data Summary Table

Property Value
Molecular FormulaC22H25BO2
Molecular Weight350.34 g/mol
CAS Number942069-77-4
Anticancer ActivityEffective against breast and lung cancer
Antimicrobial ActivityPotential antibacterial and antifungal properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.